4-Bromo-2-chlorotoluene
Overview
Description
4-Bromo-2-chlorotoluene is a halogenated aromatic compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a molecule that contains a benzene ring substituted with bromine and chlorine atoms as well as a methyl group. This compound has been synthesized and analyzed using different spectroscopic and computational methods to understand its structure and reactivity .
Synthesis Analysis
The synthesis of 4-Bromo-2-chlorotoluene has been achieved through a multi-step process starting from 4-bromo-2-nitrotoluene. The nitro group is first reduced to an amine, yielding 5-bromo-2-methylaniline. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction, which introduces the chlorine atom. An improvement to this method includes the addition of cuprous chloride before the sodium nitrite, which has been shown to increase the overall yield to 68% .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chlorotoluene has been extensively studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman. These studies have provided detailed information on the optimized geometrical structures, vibrational frequencies, and normal modes of vibration. Theoretical calculations using density functional methods have shown good agreement with experimental data. The influence of the bromine and chlorine atoms, as well as the methyl group on the geometry of the benzene ring, has been discussed .
Chemical Reactions Analysis
4-Bromo-2-chlorotoluene participates in various chemical reactions due to the presence of reactive halogen atoms. It has been used as a substrate in Pd-catalyzed Suzuki cross-coupling reactions to produce a variety of derivatives with moderate to good yields. These derivatives have been analyzed for their reactivity, electronic properties, and non-linear optical properties through computational studies . Additionally, the compound has been involved in gold-catalyzed rearrangements and Diels-Alder reactions, demonstrating its versatility in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-chlorotoluene have been characterized through different analytical techniques. The dissociative electron attachment to this compound and its isomers has been studied, revealing a pronounced temperature effect on the ion yields of the halogenides formed. The potential energy curves for the abstraction of Cl- and Br- have been calculated, providing insight into the bond-breaking process . Furthermore, the compound's electronic properties, such as HOMO and LUMO energies, have been calculated, indicating intramolecular charge transfer. The first-order hyperpolarizability and natural bonding orbital analysis have also been performed to understand the stability and electronic distribution within the molecule .
Scientific Research Applications
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Organic Synthesis
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Preparation of Other Compounds
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Preparation of Benzyl Chloride
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Preparation of Benzaldehyde
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Preparation of Benzoyl Chloride
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Preparation of Chlorobenzonitrile
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-chloro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFMTDJMLRECMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370792 | |
Record name | 4-Bromo-2-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chlorotoluene | |
CAS RN |
89794-02-5 | |
Record name | 4-Bromo-2-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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